2,5-Diiodohexa-2,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diiodohexa-2,4-diene is an organic compound characterized by the presence of two iodine atoms attached to a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diiodohexa-2,4-diene typically involves the iodination of hexa-2,4-diene. This can be achieved through the reaction of hexa-2,4-diene with iodine in the presence of a suitable catalyst or under UV light to facilitate the addition of iodine atoms to the diene system .
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes, where hexa-2,4-diene is reacted with iodine in a controlled environment to ensure high yield and purity of the product. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Diiodohexa-2,4-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The conjugated diene system can participate in addition reactions with electrophiles, such as halogens and hydrogen halides
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like thiols, amines, and alkoxides.
Addition Reactions: Reagents such as bromine, chlorine, and hydrogen halides are used under conditions that favor electrophilic addition.
Major Products Formed:
Substitution Reactions: Products include various substituted dienes depending on the nucleophile used.
Addition Reactions: Products include dihalides and other addition products, depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2,5-Diiodohexa-2,4-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms involving conjugated dienes
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 2,5-Diiodohexa-2,4-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds react with electrophiles, leading to the formation of addition products. The presence of iodine atoms enhances the compound’s reactivity and allows for various substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
2,4-Hexadiene: A conjugated diene without iodine atoms.
2,5-Dimethylhexa-2,4-diene: A conjugated diene with methyl groups instead of iodine atoms
Comparison: The iodine atoms make it more reactive in substitution and addition reactions compared to similar compounds without iodine atoms .
Eigenschaften
CAS-Nummer |
88635-79-4 |
---|---|
Molekularformel |
C6H8I2 |
Molekulargewicht |
333.94 g/mol |
IUPAC-Name |
2,5-diiodohexa-2,4-diene |
InChI |
InChI=1S/C6H8I2/c1-5(7)3-4-6(2)8/h3-4H,1-2H3 |
InChI-Schlüssel |
KEBKRKULHKZFTR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC=C(C)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.